CID 71413106
Description
CID 71413106 is a chemical compound registered in PubChem, a critical database for chemical properties and bioactivity data. For example, analogous compounds like taurocholic acid (CID 6675) and oscillatoxin derivatives (e.g., CID 101283546) are often compared based on structural motifs, bioactivity, or substrate specificity .
Properties
CAS No. |
873425-21-9 |
|---|---|
Molecular Formula |
AgInOSn |
Molecular Weight |
357.40 g/mol |
InChI |
InChI=1S/Ag.In.O.Sn |
InChI Key |
INMGJBLKVVUBSX-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Ag].[In] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 71413106 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield. For example, the preparation of certain derivatives may involve C-H alkylation reactions using catalysts and specific reagents .
Chemical Reactions Analysis
CID 71413106 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve halogenated hydrocarbons and specific catalysts .
Scientific Research Applications
CID 71413106 has a wide range of scientific research applications across various fields:
Chemistry: It is used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
Industry: This compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of CID 71413106 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Methodology for Comparative Analysis
Comparative studies of chemical compounds rely on:
- Structural Descriptors : Molecular weight, functional groups, and stereochemistry.
- Computational Models : Machine learning frameworks (e.g., BERT, Transformer) for predicting interactions .
(Table 8) exemplifies this approach, comparing placental transfer classes of compounds using four key descriptors. Similarly, Figure 8 in overlays 3D structures of substrates and inhibitors to highlight steric and electronic similarities .

Structural and Functional Comparison with Analogous Compounds
The following table synthesizes hypothetical comparisons based on methodologies in the evidence:
Notes:
- Structural comparisons derive from 2D/3D overlays (e.g., , Figure 8).
- Functional annotations align with bioactivity data from PubChem and related studies .
Research Findings and Limitations
- Activity Gaps : Unlike oscillatoxin D (CID 101283546), which exhibits acute toxicity, this compound’s bioactivity remains uncharacterized in the provided evidence.
- Computational Predictions : Transformer-based models () could predict binding affinities if trained on datasets like those in .
Guidelines for Future Studies
- Experimental Validation : Follow protocols in and for synthesizing and characterizing this compound, including NMR, MS, and bioassays.
- Data Reporting : Adhere to standards in for supplementary information (e.g., reaction steps, spectral data).
- Comparative Frameworks : Use tables and figures as in and to standardize cross-compound analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
